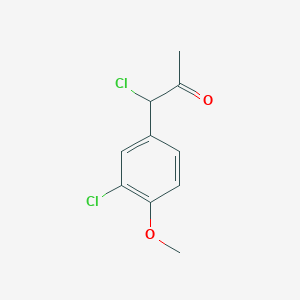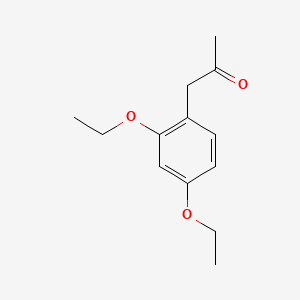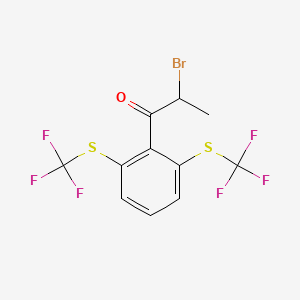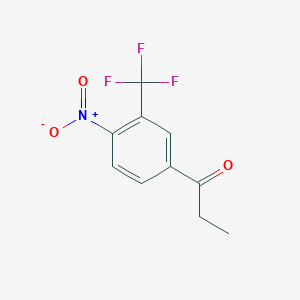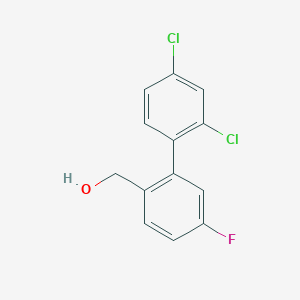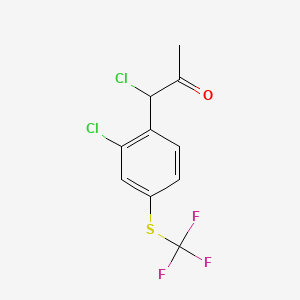
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, methylthio, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted aromatic compound followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the chloropropanone moiety.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio and chloropropanone groups can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one include:
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-2-one: Differing by the position of the chloropropanone group.
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-bromopropan-2-one: Differing by the presence of a bromine atom instead of chlorine.
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-hydroxypropan-2-one: Differing by the presence of a hydroxyl group instead of chlorine.
Properties
Molecular Formula |
C11H12BrClOS |
|---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(6-12)9(5-11)4-10(14)7-13/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
BPVLQTKYZBIMET-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CBr)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


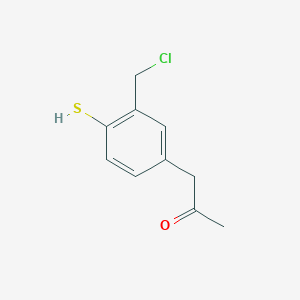
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

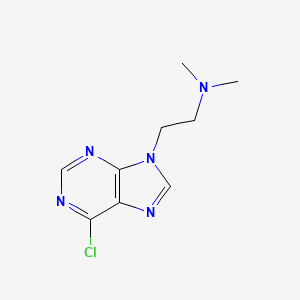
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)

